molecular formula C27H24N4O3 B2525084 7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-94-8

7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2525084
M. Wt: 452.514
InChI Key: BICWMTOZIPICNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene and triazolopyrimidine rings, followed by their fusion. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and triazolopyrimidine rings. These rings are likely to be planar, leading to a relatively flat molecule. The presence of the methoxy and tolyl groups would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the presence of any catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Structural Studies

The compound 7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is part of a class of molecules involved in various synthetic and structural studies. For instance, Amr et al. (2016) conducted a study focusing on the synthesis and X-ray analysis of similar compounds, highlighting their complex molecular structures and potential applications in further chemical research (Amr et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds closely related to 7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine. El-Agrody et al. (2001) and Okasha et al. (2016) reported on the synthesis of similar compounds and tested their antimicrobial activities, revealing promising results against various microorganisms (El-Agrody et al., 2001); (Okasha et al., 2016).

Antitumor Activities

The investigation into the antitumor activities of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as the compound , has been a significant area of research. Okasha et al. (2017) synthesized a series of these compounds and evaluated their antiproliferative activity against various cancer cell lines, demonstrating notable inhibitory effects (Okasha et al., 2017).

Potential Insecticidal Agents

Compounds with a similar structure have been investigated for their potential as insecticidal agents. Soliman et al. (2020) synthesized a series of heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives, and tested their toxic effects against certain pests, with some compounds showing potent toxic effects (Soliman et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-16-8-6-9-17(14-16)25-22-23(18-10-4-5-12-20(18)34-25)30-27-28-15-29-31(27)24(22)19-11-7-13-21(32-2)26(19)33-3/h4-15,24-25H,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICWMTOZIPICNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

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